
Ethyl 2-methyl-4-(trifluoromethyl)benzoate
Descripción general
Descripción
Ethyl 2-methyl-4-(trifluoromethyl)benzoate is an ester . Its IUPAC name is this compound . It has a molecular weight of 232.2 .
Molecular Structure Analysis
The InChI code for this compound is1S/C11H11F3O2/c1-3-16-10(15)9-5-4-8(6-7(9)2)11(12,13)14/h4-6H,3H2,1-2H3 . This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis
This compound has a molecular weight of 232.2 . It should be stored at a temperature of 2-8°C .Aplicaciones Científicas De Investigación
Interaction with Sulfur Tetrafluoride
Ethyl 2-methyl-4-(trifluoromethyl)benzoate, when interacting with sulfur tetrafluoride in anhydrous hydrogen fluoride solution, does not undergo transformations similar to its methyl counterparts. Instead, it forms compounds like ethyl 2-hydroxy-4-pentafluoroethoxybenzoates, indicating a resistance to fluorination due to steric hindrance from the ester group (Gaidarzhy, Motnyak, & Kunshenko, 2020).
Biological Activity in Insects
In studies related to the anti-juvenile hormone agents, ethyl 4-[2-(tert-butylcarbonyloxy)butoxy]benzoate derivatives, related to this compound, showed potential in inducing precocious metamorphosis in Bombyx mori, a silkworm. This indicates a juvenile hormone deficiency, highlighting the potential of these compounds in biological research (Kuwano et al., 2008).
Crystal Structure Analysis
The structural analysis of compounds similar to this compound, like ethyl 2-[bis(4-hydroxy-2-oxo-2H-chromen-3-yl)methyl]benzoate, has been conducted using X-ray crystallography. This type of analysis is crucial for understanding the molecular geometry and potential chemical reactivity of such compounds (Manolov, Morgenstern, & Hegetschweiler, 2012).
Photopolymerization Studies
This compound and its derivatives have been studied in the context of photopolymerization. For instance, derivatives of ethyl α-hydroxymethylacrylate have shown rapid photopolymerization rates, indicating potential applications in photocure technologies (Avci, Mathias, & Thigpen, 1996).
Dielectric and Thermodynamic Parameters
In the field of material science, studies have been conducted on dielectric and thermodynamic parameters of mixtures containing compounds like ethyl benzoate, which is structurally related to this compound. These studies are essential for understanding the physical properties of such mixtures, which can have implications in various industrial applications (Mohan, Sastry, & Murthy, 2011).
Anti-Juvenile Hormone Activity in Insects
Additional studies on similar compounds demonstrate anti-juvenile hormone activity, which further emphasizes the potential use of these compounds in entomological research and possibly in pest control (Yamada et al., 2016).
Safety and Hazards
Mecanismo De Acción
Mode of Action
Compounds with similar structures have been shown to interact with their targets via nucleophilic substitution and free radical bromination . The trifluoromethyl group in the compound could potentially interact with its targets, leading to changes in their function .
Biochemical Pathways
It’s known that benzylic compounds can undergo reactions at the benzylic position, which may affect various biochemical pathways .
Pharmacokinetics
The compound’s molecular weight (2322) suggests that it may have good bioavailability
Result of Action
The presence of the trifluoromethyl group could potentially lead to changes in cellular function .
Action Environment
The action, efficacy, and stability of Ethyl 2-methyl-4-(trifluoromethyl)benzoate could be influenced by various environmental factors. For instance, the compound’s storage temperature is recommended to be 2-8°C, suggesting that temperature could affect its stability . Other factors such as pH and the presence of other compounds could also potentially influence its action and efficacy.
Propiedades
IUPAC Name |
ethyl 2-methyl-4-(trifluoromethyl)benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3O2/c1-3-16-10(15)9-5-4-8(6-7(9)2)11(12,13)14/h4-6H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KACQSJJRYCMXCO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(C=C1)C(F)(F)F)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



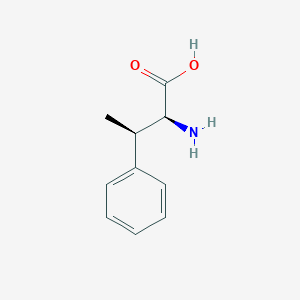

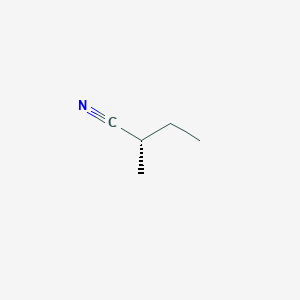

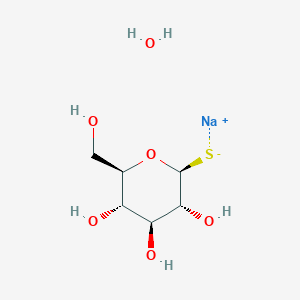
![N-(4-fluorophenyl)-2-{[3-(2-methylpropyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B3119843.png)

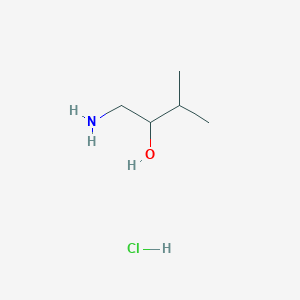
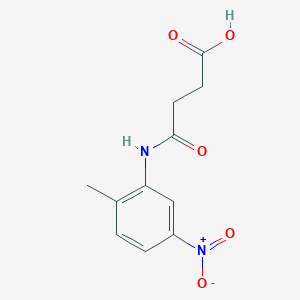
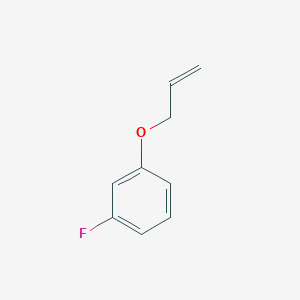
![2-Propenamide, N-[4-(trifluoromethyl)phenyl]-](/img/structure/B3119860.png)

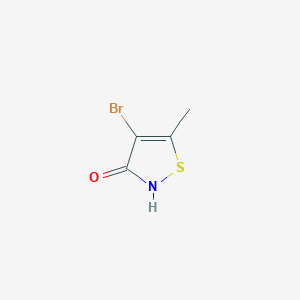
![3-[4-(Benzyloxy)phenyl]-1-(2,4-dimethoxyphenyl)prop-2-en-1-one](/img/structure/B3119889.png)